

In-Depth Technical Guide to Ethyl Cyclopentylideneacetate for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl cyclopentylideneacetate

Cat. No.: B162082

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl cyclopentylideneacetate**, a valuable reagent in organic synthesis. This document details its commercially available suppliers, physicochemical properties, and established synthesis protocols. Furthermore, it explores its applications as a versatile building block in the synthesis of more complex molecules.

Commercial Availability and Supplier Specifications

Ethyl cyclopentylideneacetate (CAS No: 1903-22-6) is readily available from several chemical suppliers. The purity of the commercially available compound typically ranges from 95% to 99%. While specific Certificates of Analysis (CoA) and Technical Data Sheets (TDS) should be obtained directly from the suppliers for lot-specific data, the following table summarizes information gathered from various sources.

Supplier/Source	Reported Purity	Notes
Mopai Biotechnology	99%	States it is an important raw material.
Aceschem	≥ 97%	Provides NMR, MSDS, HPLC, and CoA upon request.[1]
CymitQuimica	95.0%	Also lists other suppliers with varying purities.[2]
ChemSrc	94.0% - 98.0%	Lists multiple suppliers with different purity levels.[3]

Physicochemical and Safety Data

A summary of the key physicochemical properties of **Ethyl cyclopentylideneacetate** is presented below, based on data from publicly available databases.

Property	Value	Source
Molecular Formula	C9H14O2	PubChem[4]
Molecular Weight	154.21 g/mol	PubChem[4]
Appearance	White to Light Brown	Mopai Biotechnology[5]
Boiling Point	214.1 °C at 760 mmHg	ChemSrc[3]
Density	1.082 g/cm ³	ChemSrc[3]
Flash Point	100.5 °C	ChemSrc[3]
Refractive Index	1.544	ChemSrc[3]
LogP	2.04990	ChemSrc[3]
InChIKey	TXXWSOKUXUMWRZ-UHFFFAOYSA-N	PubChem[4]
SMILES	CCOC(=O)C=C1CCCC1	PubChem[4]

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **Ethyl cyclopentylideneacetate** is classified with the following hazards:

- H315: Causes skin irritation (Warning)[4]
- H319: Causes serious eye irritation (Warning)[4]
- H335: May cause respiratory irritation (Warning)[4]

Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

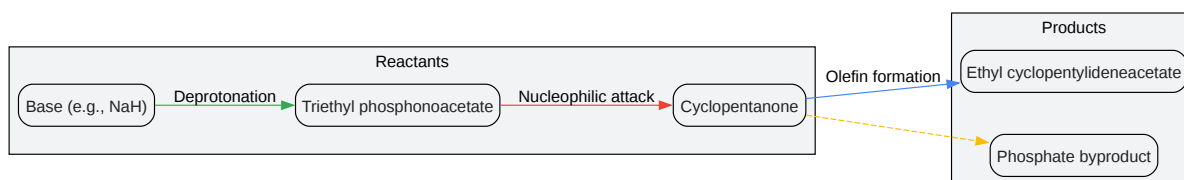
Synthesis of Ethyl Cyclopentylideneacetate: Experimental Protocols

The synthesis of **Ethyl cyclopentylideneacetate** is most commonly achieved via olefination reactions, with the Horner-Wadsworth-Emmons (HWE) and Wittig reactions being the most prominent methods. These reactions involve the coupling of a phosphorus-stabilized carbanion with cyclopentanone.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a widely used and efficient method for the stereoselective synthesis of alkenes, particularly α,β -unsaturated esters like **Ethyl cyclopentylideneacetate**. [6][7] It offers advantages over the classical Wittig reaction, such as the use of more nucleophilic and less basic phosphonate carbanions and the facile removal of the water-soluble phosphate byproduct. [8]

Reaction Scheme:



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Caption: Horner-Wadsworth-Emmons synthesis of **Ethyl cyclopentylideneacetate**.

Detailed Experimental Protocol (Adapted from Organic Syntheses Procedure for Ethyl cyclohexylideneacetate):^[9]

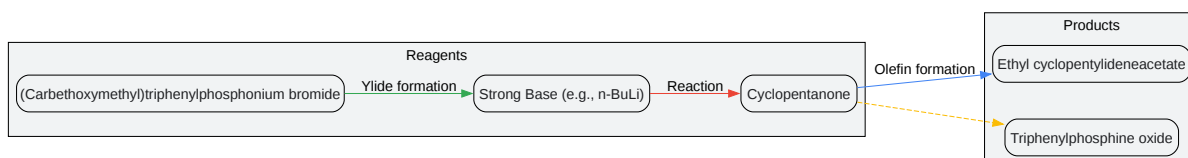
- Materials:
 - Cyclopentanone
 - Triethyl phosphonoacetate
 - Sodium hydride (NaH) as a 60% dispersion in mineral oil
 - Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
 - Saturated aqueous ammonium chloride (NH₄Cl) solution
 - Brine
 - Anhydrous magnesium sulfate (MgSO₄)
 - Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 eq) under a nitrogen atmosphere.
- Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.
- Triethyl phosphonoacetate (1.0 eq) is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.
- The reaction mixture is cooled back to 0 °C, and a solution of cyclopentanone (1.0 eq) in anhydrous THF is added dropwise.
- The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
- The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure **Ethyl cyclopentylideneacetate**.

Wittig Reaction

The Wittig reaction is another fundamental method for the synthesis of alkenes from aldehydes or ketones.^{[10][11][12]} It involves the reaction of a phosphorus ylide, prepared from a phosphonium salt and a strong base, with a carbonyl compound.

Reaction Scheme:



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Caption: Wittig reaction for the synthesis of **Ethyl cyclopentylideneacetate**.

Detailed Experimental Protocol (General Procedure):[\[13\]](#)

- Materials:

- (Carbethoxymethyl)triphenylphosphonium bromide
- A strong base such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂)
- Anhydrous solvent (e.g., THF or diethyl ether)
- Cyclopentanone
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Organic solvent for extraction

- Procedure:

- In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, (carbethoxymethyl)triphenylphosphonium bromide (1.0 eq) is suspended in anhydrous THF.
- The suspension is cooled to -78 °C (dry ice/acetone bath), and n-butyllithium (1.0 eq) is added dropwise, resulting in the formation of a colored ylide solution.

- The mixture is stirred at -78 °C for 1 hour.
- A solution of cyclopentanone (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at -78 °C.
- The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
- The reaction is quenched with saturated aqueous NH_4Cl solution.
- The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
- The crude product is purified, typically by column chromatography, to separate the **Ethyl cyclopentylideneacetate** from the triphenylphosphine oxide byproduct.

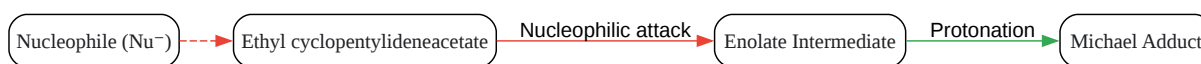
Applications in Organic Synthesis

Ethyl cyclopentylideneacetate is a valuable building block in organic synthesis, primarily utilized for the introduction of the cyclopentylidene moiety into larger molecules. Its α,β -unsaturated ester functionality allows for a variety of subsequent transformations.

Michael Addition Reactions

The electron-withdrawing nature of the ester group activates the double bond for conjugate addition (Michael addition) of nucleophiles. This allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β -position of the ester.

Logical Workflow for Michael Addition:



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Caption: General workflow of a Michael addition reaction with **Ethyl cyclopentylideneacetate**.

Use in Medicinal Chemistry and Fragrance Synthesis

While specific examples in high-impact signaling pathways are not extensively documented in publicly available literature, the cyclopentane ring is a common motif in bioactive molecules and natural products. Therefore, **Ethyl cyclopentylideneacetate** serves as a key starting material for the synthesis of potential therapeutic agents. For instance, the related compound, ethyl 2-oxocyclopentylacetate, is an important intermediate in the preparation of the DP receptor antagonist Laropiprant.[14]

In the fragrance industry, related cyclopentylidene derivatives are valued for their floral and fruity notes. For example, **methyl cyclopentylideneacetate** is known for its sweet, white floral scent reminiscent of tuberose. The structural similarity suggests that **Ethyl cyclopentylideneacetate** could also be a precursor or component in the synthesis of novel fragrance ingredients.[15][16][17]

Conclusion

Ethyl cyclopentylideneacetate is a commercially accessible and synthetically versatile building block. Its preparation is well-established through olefination reactions like the Horner-Wadsworth-Emmons and Wittig reactions, for which detailed experimental protocols are available. The reactivity of its α,β -unsaturated ester moiety makes it a valuable precursor for the synthesis of more complex molecules, with potential applications in medicinal chemistry and the development of new fragrance compounds. This guide provides a foundational resource for researchers and professionals looking to utilize **Ethyl cyclopentylideneacetate** in their synthetic endeavors.

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References

- 1. aceschem.com [aceschem.com]
- 2. CAS 1903-22-6: Acetic acid, 2-cyclopentylidene-, ethyl est... [cymitquimica.com]
- 3. ethyl 2-cyclopentylideneacetate | CAS#:1903-22-6 | Chemsrcc [chemsrc.com]

- 4. Ethyl cyclopentylideneacetate | C₉H₁₄O₂ | CID 74699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ethyl cyclopentylideneacetate, CasNo.1903-22-6 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
- 15. CN103160375B - Perfume mixtures containing cyclopent-2-enyl-ethyl acetate - Google Patents [patents.google.com]
- 16. Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. img.perfumerflavorist.com [img.perfumerflavorist.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Ethyl Cyclopentylideneacetate for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162082#commercially-available-suppliers-of-ethyl-cyclopentylideneacetate]

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